molecular formula C11H8N4O2 B2915849 N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide CAS No. 2034238-27-0

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide

Cat. No.: B2915849
CAS No.: 2034238-27-0
M. Wt: 228.211
InChI Key: YULCRPVHFBCROW-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and isoxazole. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is unique due to its combination of pyrazolo[1,5-a]pyridine and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antituberculosis properties, anticancer potential, and enzymatic inhibition.

Chemical Structure and Properties

This compound features a unique combination of pyrazolo[1,5-a]pyridine and isoxazole moieties. This structural complexity contributes to its pharmacological properties and potential interactions with various biological targets.

Structural Characteristics

Feature Description
Molecular Formula C11_{11}H9_{9}N3_{3}O
Molecular Weight 201.21 g/mol
CAS Number 2034238-27-0

Antituberculosis Activity

Research indicates that this compound exhibits significant antituberculosis activity. Related compounds have demonstrated low nanomolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains, suggesting strong antimicrobial potential. For instance, studies have shown that compounds with similar structures can inhibit the growth of M. tuberculosis effectively, positioning this compound as a promising candidate in the fight against tuberculosis .

Anticancer Properties

The compound has also been explored for its anticancer properties. Pyrazolo[1,5-a]pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The dual heterocyclic structure of this compound enhances its ability to interact with multiple biological targets involved in cancer progression .

A notable study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that showed promising results as selective inhibitors of checkpoint kinase 1 (CHK1), a crucial regulator in the DNA damage response pathway . This suggests that this compound may similarly impact cancer treatment strategies.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's interactions with specific enzymes could lead to therapeutic applications in treating inflammatory diseases and other conditions where enzyme activity plays a critical role .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through multiple pathways involving the inhibition of key enzymes and receptors associated with disease processes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of pyrazolo compounds showed significant inhibitory effects on M. tuberculosis with IC50 values in the low nanomolar range .
  • Anticancer Activity : Research on pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as CHK1 inhibitors with IC50 values indicating effective cytotoxicity against cancer cell lines .
  • Enzymatic Inhibition : Investigations into the enzyme inhibition capabilities of related compounds showed promise in targeting inflammatory pathways, suggesting possible therapeutic applications for this compound .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULCRPVHFBCROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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